5-(3-Bromophenyl)-2-furaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-substituted 2-furaldehydes, including 5-(3-Bromophenyl)-2-furaldehyde, typically involves palladium-catalyzed cross-coupling reactions. One method utilizes aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde, facilitated by palladium catalysis under mild conditions. This process can also involve the use of organozinc reagents for the direct synthesis of the desired furan derivatives (Kim & Rieke, 2013).
Scientific Research Applications
Anti-Cancer Activity
- Potential Anti-Cancer Activity : A bismuth-containing complex, BiL2Cl3, synthesized using 5-bromo-2-furaldehyde showed promising results in inhibiting the proliferation and migration of lung cancer cells. This complex demonstrated significant anti-cancer activity against tumor cells while maintaining low toxicity to normal cells, suggesting its potential as a viable drug candidate in anti-cancer therapies (Ouyang et al., 2016).
Mechanism of Action
Target of Action
Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents, which are key components in this reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds have been associated with the inhibition of the purinergic receptor p2x4 , suggesting potential involvement in purinergic signaling pathways
Pharmacokinetics
It was found that 5BDBD was cleared rapidly from the blood circulatory system with a half-life of 1.62 ± 0.18 hours after oral administration . This suggests that 5-(3-Bromophenyl)-2-furaldehyde may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Bromophenyl compounds have been associated with neuroprotective effects in rodents , suggesting potential therapeutic applications in neurological disorders.
Action Environment
The suzuki–miyaura cross-coupling reaction, with which bromophenyl compounds are associated, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant to a variety of environmental conditions.
Safety and Hazards
Future Directions
The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
5-(3-bromophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIWDFBKGEKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357031 | |
Record name | 5-(3-bromophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39868-10-5 | |
Record name | 5-(3-bromophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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